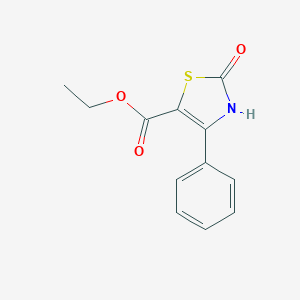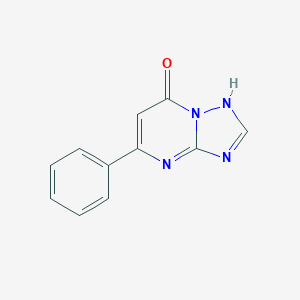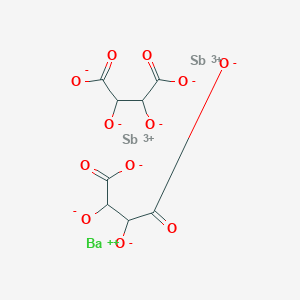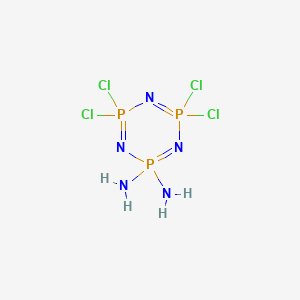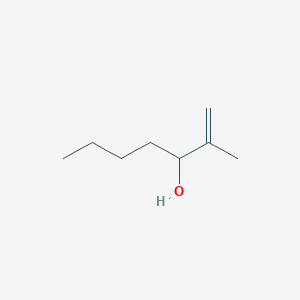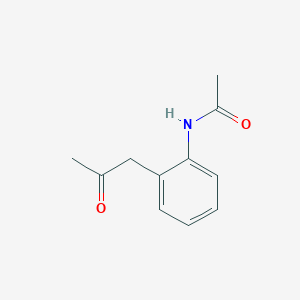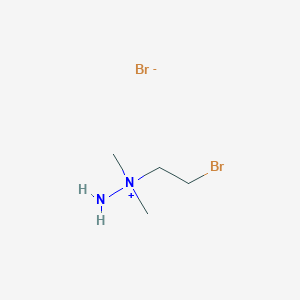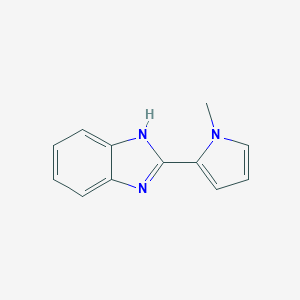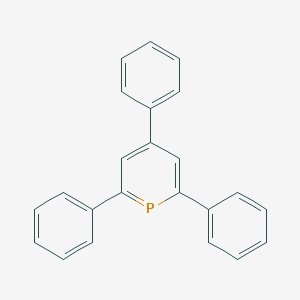
Phosphorin, 2,4,6-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorin, 2,4,6-triphenyl-, also known as triphenylphosphine oxide, is a chemical compound that has been widely used in chemical synthesis and as a reagent in organic chemistry. It is a white crystalline powder that is soluble in organic solvents such as benzene and chloroform. In
作用機序
The mechanism of action of phosphorin depends on the specific reaction it is involved in. As an oxidizing agent, it can transfer an oxygen atom to a substrate, resulting in the formation of a new bond. As a reducing agent, it can donate an electron to a substrate, resulting in the reduction of a functional group. As a ligand, it can coordinate to a metal center, stabilizing the transition state and facilitating the reaction.
生化学的および生理学的効果
Phosphorin has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
実験室実験の利点と制限
Phosphorin has several advantages as a reagent in lab experiments. It is relatively cheap and easy to obtain, and it is stable under normal laboratory conditions. It is also versatile and can be used in a wide range of reactions. However, it has some limitations as well. It can be toxic and should be handled with care. It can also be difficult to remove from reaction mixtures, and it can interfere with some analytical techniques.
将来の方向性
There are many possible future directions for research involving phosphorin. One area of interest is the development of new synthetic methods using phosphorin as a reagent. Another area is the investigation of its biological effects and potential therapeutic applications. Additionally, there is potential for the development of new analytical techniques using phosphorin as a probe or quencher. Finally, there is interest in exploring the use of phosphorin in materials science, such as in the synthesis of new polymers or nanomaterials.
Conclusion
In conclusion, phosphorin, 2,4,6-triphenyl-, is a versatile reagent that has been widely used in chemical synthesis and scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research continues, it is likely that new applications and uses for phosphorin will be discovered.
合成法
Phosphorin can be synthesized by the oxidation of Phosphorin, 2,4,6-triphenyl-sphine with various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and peracetic acid. The reaction usually takes place in an organic solvent such as dichloromethane or ether, and the product can be purified by recrystallization or column chromatography.
科学的研究の応用
Phosphorin has been widely used in scientific research as a reagent in organic chemistry. It is commonly used as a mild oxidizing agent, a reducing agent, and a ligand in transition metal catalysis. It has also been used as a probe in NMR spectroscopy and as a fluorescence quencher in biochemistry.
特性
CAS番号 |
13497-36-4 |
|---|---|
製品名 |
Phosphorin, 2,4,6-triphenyl- |
分子式 |
C23H17P |
分子量 |
324.4 g/mol |
IUPAC名 |
2,4,6-triphenylphosphinine |
InChI |
InChI=1S/C23H17P/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H |
InChIキー |
SPVWSVYJPGRPFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
13497-36-4 |
同義語 |
2,4,6-Triphenylphosphorin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



